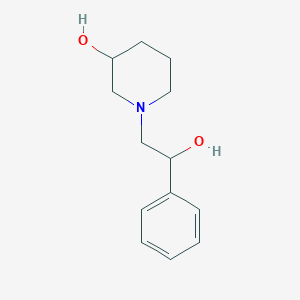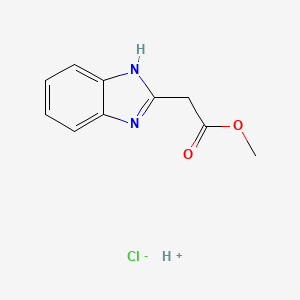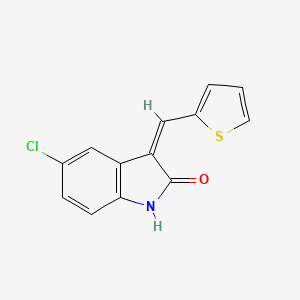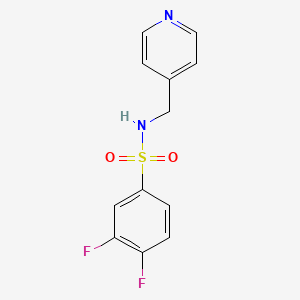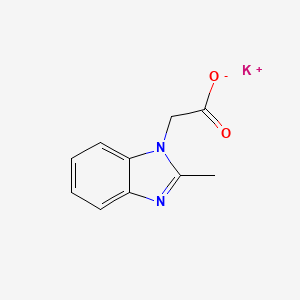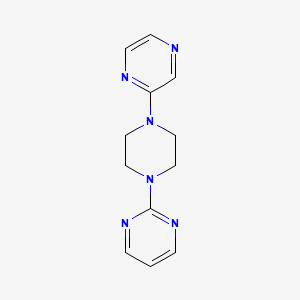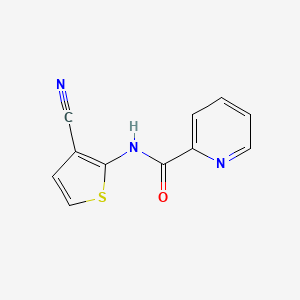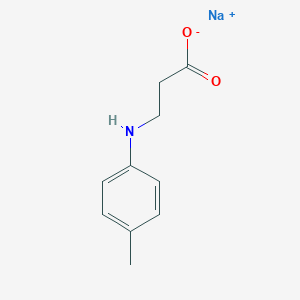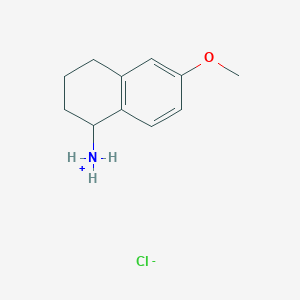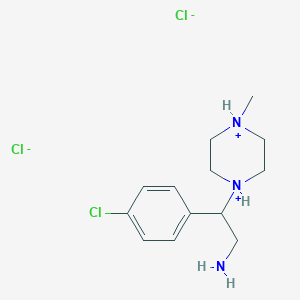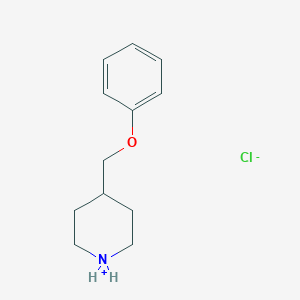![molecular formula C11H16ClNO3 B7806070 3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B7806070.png)
3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline: is an organic compound with the molecular formula C11H16ClNO3 It is characterized by the presence of a chloro group, an aniline group, and a triethylene glycol ether chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloroaniline.
Etherification: The 3-chloroaniline undergoes etherification with 2-(2-methoxyethoxy)ethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
The reaction conditions generally include:
Temperature: The reaction is carried out at elevated temperatures, typically around 80-100°C.
Solvent: Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors to control reaction conditions precisely.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
化学反应分析
Types of Reactions
3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., ethanol) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted anilines or thiols.
Oxidation: Formation of nitroanilines or nitrosoanilines.
Reduction: Formation of corresponding amines or alcohols.
科学研究应用
3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Chloro-4-(2-methoxyethoxy)aniline: Lacks the additional ethoxy group, making it less hydrophilic.
3-Chloro-4-(2-ethoxyethoxy)aniline: Similar structure but with different ether chain length, affecting its solubility and reactivity.
Dichloroanilines: Compounds with two chlorine atoms on the aniline ring, differing in their substitution pattern and reactivity.
Uniqueness
3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline is unique due to its triethylene glycol ether chain, which imparts distinct solubility and reactivity properties. This structural feature makes it particularly useful in applications requiring specific solubility and interaction characteristics.
属性
IUPAC Name |
3-chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTQISLRCHKSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
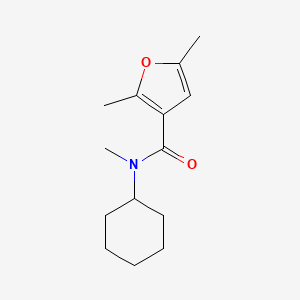
![2-(Cyclobutanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B7806000.png)
